![molecular formula C8H9Cl2NOS B1223532 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide CAS No. 851269-15-3](/img/structure/B1223532.png)

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide

Overview

Description

2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide (2CNM) is an important organic compound that is used in a variety of scientific research applications. It is a member of the chloroacetamide family, which are compounds that contain a chlorine atom bound to an acetamide group. 2CNM is a colorless solid that is soluble in water and has a melting point of 91-93 °C. It is synthesized through a variety of methods, including the reaction of 5-chlorothiophen-2-ylmethyl chloride with sodium acetamide in an aqueous solution.

Scientific Research Applications

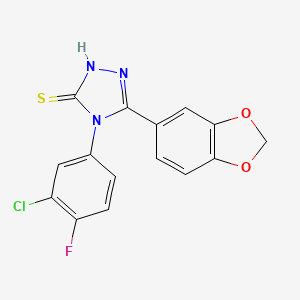

Synthesis and Antimalarial Activity

Research into structurally similar compounds highlights their synthesis and evaluation for antimalarial activities. For instance, compounds synthesized from substituted phenyl analogues demonstrated significant antimalarial potency against Plasmodium berghei in mice, indicating the potential of such chemicals in developing new antimalarial drugs. These studies often explore the quantitative structure-activity relationships (QSAR) to enhance antimalarial efficacy while examining pharmacokinetic properties conducive to oral administration for extended protection against infection (Werbel et al., 1986).

Antibody Production for Pesticide Detection

Another avenue of research involves synthesizing haptens with specific linkers to produce antibodies against organophosphate pesticides. By creating protein-hapten conjugates, these studies aim to generate polyclonal antibodies that can recognize various pesticides with high specificity. This approach is significant for developing sensitive detection methods for pesticide residues in agricultural products and the environment (ten Hoeve et al., 1997).

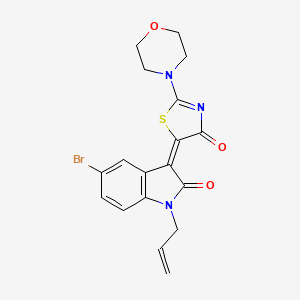

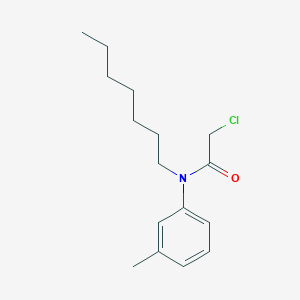

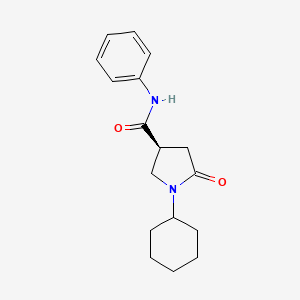

Anti-inflammatory and Anticancer Agents

Compounds structurally related to "2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide" have been synthesized and evaluated for their anti-inflammatory and anticancer activities. For example, derivatives have shown significant anti-inflammatory activity, indicating their potential in developing new therapeutic agents for inflammatory diseases. Similarly, other derivatives have been investigated for their anticancer properties, providing a foundation for future anticancer drug development (Sunder et al., 2013).

Organic Synthesis and Chemical Reactions

Further studies focus on the organic synthesis of related compounds, illustrating the versatility of these chemicals in synthesizing a wide range of functional materials. For instance, new reagents and synthetic routes have been developed to access various structural motifs, underscoring the importance of these compounds in organic chemistry and materials science (Manjunath et al., 2006).

Environmental and Analytical Chemistry Applications

Additionally, derivatives of "this compound" have been utilized in environmental and analytical chemistry studies, such as the development of improved methods for detecting and quantifying hazardous substances in drinking water. These applications highlight the compound's relevance in addressing environmental safety and public health concerns (Kubwabo et al., 2009).

Safety and Hazards

The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . The precautionary statements associated with this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name |

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NOS/c1-11(8(12)4-9)5-6-2-3-7(10)13-6/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMBJEKDTRNUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(S1)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001195181 | |

| Record name | 2-Chloro-N-[(5-chloro-2-thienyl)methyl]-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851269-15-3 | |

| Record name | 2-Chloro-N-[(5-chloro-2-thienyl)methyl]-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851269-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[(5-chloro-2-thienyl)methyl]-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Fluoro-4-methoxyphenyl)-5-phenyl-7-furo[3,2-g][1]benzopyranone](/img/structure/B1223450.png)

![N-[4-(4-fluorophenyl)-2-thiazolyl]-4-methylbenzenesulfonamide](/img/structure/B1223452.png)

![3-[3-[[2-oxo-2-(1,2,5-trimethyl-3-pyrrolyl)ethyl]thio]propyl]-1H-benzimidazol-2-one](/img/structure/B1223456.png)

![2-[(4-cyanophenyl)methylthio]-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide](/img/structure/B1223462.png)

![2-Methoxy-4-(methylthio)benzoic acid [2-(cyclopropylamino)-2-oxoethyl] ester](/img/structure/B1223463.png)

![N-[(2-fluorophenyl)methyl]-2-thiophenecarboxamide](/img/structure/B1223468.png)

![5-bromo-N-[[(4-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1223470.png)

![(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester](/img/structure/B1223476.png)

![5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B1223477.png)